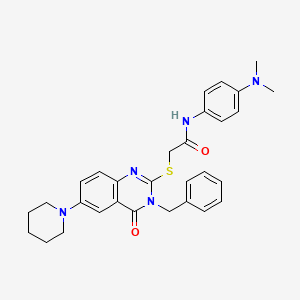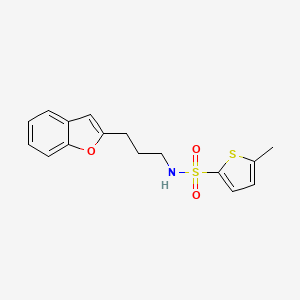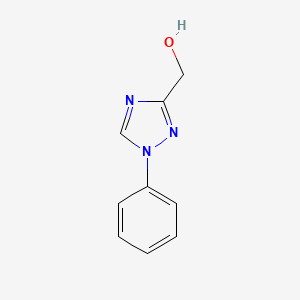![molecular formula C19H18N4O2S B2796220 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-99-0](/img/structure/B2796220.png)
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 3,4-dihydro-2H-quinolin-1-yl group, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied due to their prevalence in natural products and their pharmacologically useful properties .
Molecular Structure Analysis
The compound’s molecular formula is C19H18N4O2S, and its molecular weight is 366.44. It contains a quinoline structure, which is a type of aromatic compound that consists of a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the literature.Aplicaciones Científicas De Investigación
Synthesis of Antimicrobial Agents
Compounds with structures similar to the specified chemical have been synthesized for their potential as antimicrobial agents. A notable example includes the synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones. These compounds, incorporating a 1,3,5-triazine moiety and various substituted piperazines and piperidines, have shown notable in vitro biological efficacy against bacterial and fungal strains. The study suggests that these s-triazines could serve as potential leads for further drug discovery in the antimicrobial domain (Patel, Patel, Kumari, & Chikhalia, 2012).
Heterocyclic Chemistry
Research has also delved into the broader scope of heterocyclic chemistry, synthesizing compounds for varied applications, including antimicrobial activities. For instance, quinolone analogues and dihydro-as-triazines have been synthesized and evaluated for their biological activities. These studies have contributed to the understanding of the synthetic routes and potential uses of these compounds in pharmaceuticals (Kurasawa et al., 2005).
Antioxidant Properties
Some derivatives have been synthesized to evaluate their antioxidant activities, highlighting the potential of these compounds in addressing oxidative stress-related conditions. The antioxidant activities of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related derivatives have been explored, providing insights into the structural features contributing to antioxidant efficacy (Hassan, Abdel‐kariem, & Ali, 2017).
Synthesis and Reactivity
The reactivity of these compounds under various conditions has been a subject of study, offering pathways for the synthesis of complex heterocyclic systems. Research on the chemical reactivity towards nucleophilic reagents has led to the synthesis of diverse heterocyclic systems linked with quinolin-2-one, indicating the versatility of these compounds in synthesizing novel pharmaceuticals (Hassanin, Ibrahim, & Badran, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-8-9-16-20-18(21-19(25)23(16)11-13)26-12-17(24)22-10-4-6-14-5-2-3-7-15(14)22/h2-3,5,7-9,11H,4,6,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMGJJASKYKQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)N3CCCC4=CC=CC=C43)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2796139.png)


![Methyl (E)-4-[[1-[(1-methylimidazol-2-yl)methyl]-2-oxopiperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2796144.png)
![2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2796145.png)

acetate](/img/structure/B2796147.png)


![3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B2796150.png)

![N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl]acetamide](/img/structure/B2796156.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)